4-Carbamoylbenzoic acid

Catalog No.
S563670
CAS No.
6051-43-0
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Carbamoylbenzoic acid

CAS Number

6051-43-0

Product Name

4-Carbamoylbenzoic acid

IUPAC Name

4-carbamoylbenzoic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)

InChI Key

JMHSCWJIDIKGNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)O

Synthesis and characterization:

4-Carbamoylbenzoic acid (also known as terephthalic acid monoamide) is a relatively simple molecule with the formula C₈H₇NO₃. Its synthesis can be achieved through various methods, including the reaction of terephthalic acid with ammonia, the amidation of 4-cyanobenzoic acid, and the hydrolysis of 4-cyanobenzamide. Researchers have employed various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to characterize the structure and purity of this compound [].

Potential applications:

While the specific research applications of 4-carbamoylbenzoic acid are still being explored, several potential areas of interest have emerged:

  • Pharmaceutical research: Studies have investigated the potential use of 4-carbamoylbenzoic acid derivatives as anti-microbial and anti-cancer agents [, ]. However, further research is needed to determine their efficacy and safety.
  • Material science: Researchers have explored the potential use of 4-carbamoylbenzoic acid as a precursor for the synthesis of various functional materials, such as coordination polymers and metal-organic frameworks []. These materials have potential applications in areas such as gas storage, catalysis, and drug delivery.
  • Organic synthesis: 4-Carbamoylbenzoic acid can serve as a valuable building block for the synthesis of more complex organic molecules. Researchers have utilized it in the preparation of various heterocyclic compounds, which are essential components of many pharmaceuticals and other functional materials.

4-Carbamoylbenzoic acid is an aromatic compound with the chemical formula C₈H₇NO₃. It is classified as a dicarboxylic acid monoamide, resulting from the formal condensation of one of the carboxy groups of terephthalic acid with ammonia. This compound features a carbamoyl group (-C(=O)NH₂) attached to a benzoic acid structure, making it a derivative of benzoic acid with potential applications in various fields, including pharmaceuticals and materials science .

, typical of compounds containing both amide and carboxylic acid functional groups. Notable reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Interacting with amines to produce substituted amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to simpler compounds.
  • Condensation Reactions: It can participate in condensation reactions with other electrophiles due to its reactive carboxylic acid group .

Research indicates that 4-carbamoylbenzoic acid exhibits biological activity, particularly in the context of modifying polymers like chitosan. Studies have shown that chitosan modified with carbamoylbenzoic acids can act as effective coagulant-flocculant agents for the removal of metals from wastewater. This highlights its potential utility in environmental applications, particularly in water treatment processes .

Several methods exist for synthesizing 4-carbamoylbenzoic acid:

  • Direct Condensation: The most straightforward method involves the reaction of terephthalic acid with ammonia under controlled conditions.
  • Substitution Reactions: Utilizing derivatives like 4-iodobenzamide or 4-bromophenol can yield 4-carbamoylbenzoic acid through nucleophilic substitution reactions .
  • Carbamoylation: The introduction of the carbamoyl group can be achieved through reactions involving isocyanates or carbamates in the presence of suitable solvents and catalysts.

These methods vary in yield and complexity, allowing for flexibility depending on the desired scale and purity of the product .

4-Carbamoylbenzoic acid finds applications across various fields:

  • Water Treatment: As mentioned, it has been used to modify chitosan for enhanced metal ion removal from wastewater.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients.
  • Fluorescent Probes: Research indicates potential use in developing fluorescent metal receptors based on its structure, which could have applications in sensing technologies .

Interaction studies involving 4-carbamoylbenzoic acid often focus on its binding properties and reactivity with metals and other organic compounds. For instance, studies have explored how this compound interacts with various metal ions, revealing its capacity to form stable complexes that could be useful in analytical chemistry and environmental monitoring .

Several compounds share structural similarities with 4-carbamoylbenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Carbamic AcidH₂NCOOHSimple structure; serves as a precursor for urea synthesis .
Benzoic AcidC₇H₆O₂Lacks the amide functionality; widely used as a preservative .
2-Carbamoylbenzoic AcidC₈H₈N₂O₃Similar structure but different positioning of functional groups; potential for different reactivity .
3-Carbamoylbenzoic AcidC₈H₈N₂O₃Another positional isomer; may exhibit different biological activities .

The uniqueness of 4-carbamoylbenzoic acid lies in its specific combination of functional groups that allows for diverse chemical reactivity and biological activity not fully shared by its analogs. Its role as a modifier for biopolymers like chitosan further distinguishes it within this group of compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-carbamoylbenzoic acid

Dates

Last modified: 08-15-2023

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